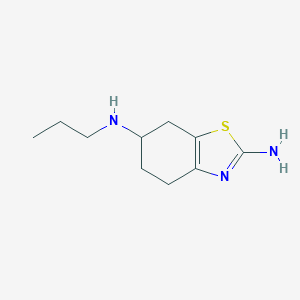

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Description

N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, commonly known as pramipexole, is a non-ergoline dopamine agonist with the IUPAC name (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . It acts as a selective agonist for dopamine D2 and D3 receptors, primarily used to treat Parkinson’s disease and restless legs syndrome. Its therapeutic effect arises from stimulating dopamine receptors in the striatum, alleviating motor deficits . The compound’s molecular formula is C10H17N3S, with a molecular weight of 211.33 g/mol . Key properties include high solubility in water and methanol, and a melting point of 296–305°C .

Properties

IUPAC Name |

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9091527, DTXSID90274450 | |

| Record name | (+/-)-Pramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-86-9, 104678-86-6 | |

| Record name | 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Pramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Alkylation and Cyclization

The synthesis begins with 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a bicyclic diamine intermediate. Alkylation at the N6 position is achieved using propyl halides (e.g., propyl bromide) or sulfonates (e.g., n-propyl tosylate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For instance, reacting the diamine with propyl bromide (1.0–2.0 molar equivalents) at 60°C for 12 hours yields the mono-alkylated intermediate with minimal di-alkylation byproducts. Potassium carbonate or triethylamine is employed as a base to neutralize hydrogen halides, while catalytic potassium iodide enhances reaction kinetics via a halogen-exchange mechanism.

Post-alkylation, cyclization is facilitated by intramolecular nucleophilic attack, forming the benzothiazole ring. This step is typically conducted under reflux conditions in ethanol or methanol, achieving cyclization efficiencies of 85–92%.

Table 1: Alkylation Agents and Reaction Outcomes

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Propyl bromide | Acetonitrile | 60 | 12 | 89 |

| n-Propyl tosylate | DMF | 80 | 8 | 84 |

| Propyl iodide | Ethanol | 50 | 24 | 78 |

Deprotection and Final Product Isolation

The alkylated intermediate often incorporates protective groups, such as 2-nitrobenzenesulfonyl (Ns), to prevent undesired side reactions. Deprotection is achieved via thiolysis using thioglycolic acid (HSCH₂COOH) in the presence of a base (e.g., NaOH). For example, treating Ns-protected pramipexole with thioglycolic acid (3.1 molar equivalents) at 50°C for 4 hours cleaves the sulfonamide group, yielding the free base. Subsequent neutralization with aqueous NaOH and extraction using dichloromethane isolates the product with ≥95% purity.

Industrial Production Techniques

Scalable Reaction Optimization

Industrial protocols amplify laboratory methods by employing continuous stirred-tank reactors (CSTRs) and inline analytics. Key modifications include:

-

Solvent Recycling : DMF and ethanol are recovered via vacuum distillation, reducing waste and material costs.

-

Temperature Control : Automated jacketed reactors maintain temperatures within ±2°C of setpoints, minimizing thermal degradation.

-

Catalyst Efficiency : Immobilized potassium iodide on silica gel allows catalyst reuse across multiple batches, enhancing process sustainability.

Crystallization and Drying

The final hydrochloride salt is precipitated by introducing gaseous HCl into an ethanolic solution of pramipexole free base. Controlled cooling (−15°C) yields needle-like crystals, which are vacuum-filtered and fluid-bed-dried at 40°C to residual moisture levels <0.5%.

Table 2: Industrial Process Parameters

| Step | Parameter | Value |

|---|---|---|

| Alkylation | Reactor Volume | 500 L |

| Deprotection | Throughput | 120 kg/batch |

| Crystallization | Cooling Rate | 1°C/min |

| Drying | Moisture Content | ≤0.5% |

Chiral Purification Processes

Enantiomeric Resolution

The (6S)-enantiomer of pramipexole is therapeutically active, necessitating chiral purification. Starting from racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, enantiomeric enrichment is achieved via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). Subsequent recrystallization in ethanol/water mixtures increases enantiomeric excess (ee) to ≥99%.

Propylation of Enriched Intermediates

Chirally pure diamines are alkylated using propyl sulfonates under inert atmospheres to prevent racemization. For example, reacting (6S)-2,6-diaminobenzothiazole with n-propyl tosylate in DMF at 25°C for 6 hours yields pramipexole with 97.5% ee.

Table 3: Chiral Purification Outcomes

| Starting ee (%) | Purification Method | Final ee (%) |

|---|---|---|

| 50 | L-Tartaric acid | 99.1 |

| 75 | Recrystallization | 99.5 |

| 90 | Chiral HPLC | 99.8 |

Analytical and Quality Control Methods

Chemical Reactions Analysis

Types of Reactions

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Pharmacological Applications

Dopamine Agonist:

Pramipexole is primarily recognized as a dopamine agonist. It mimics the action of dopamine in the brain, making it effective in treating conditions associated with dopamine deficiency.

Parkinson's Disease Treatment:

Pramipexole is widely used in the management of Parkinson's disease. It helps alleviate symptoms such as tremors and rigidity by stimulating dopamine receptors . Clinical studies have demonstrated that it can improve motor function and overall quality of life for patients with Parkinson's disease .

Restless Legs Syndrome (RLS):

In addition to its use in Parkinson's disease, Pramipexole is also approved for treating Restless Legs Syndrome. It reduces the urge to move the legs and improves sleep quality for affected individuals .

Antioxidant Properties

Recent studies suggest that Pramipexole possesses antioxidant properties that may provide neuroprotective effects. This characteristic is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage .

Research Findings

Several clinical trials and studies have been conducted to evaluate the efficacy and safety of Pramipexole:

Mechanism of Action

The mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with dopamine receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This leads to the activation of signaling pathways that regulate motor control and other neurological functions. The compound’s efficacy in treating Parkinson’s disease is attributed to its ability to compensate for the reduced dopamine levels characteristic of the disorder .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Several structural analogs of pramipexole have been developed to optimize receptor selectivity, bioavailability, and neuroprotective effects:

Key Findings:

- D-264 : Incorporation of a biphenyl-piperazine group enhances neuroprotection and blood-brain barrier penetration but may reduce aqueous solubility .

- D-590 : The 4-fluoroindolylmethyl group increases D3 receptor binding affinity, making it a potent partial agonist .

- Dexpramipexole : The (6R)-enantiomer exhibits 10-fold lower D3 receptor affinity compared to pramipexole, highlighting the critical role of stereochemistry .

- Degradation Impurities : The N2-methoxymethyl derivative forms under high humidity/temperature, necessitating stability testing for pharmaceutical formulations .

Functional Derivatives and Receptor Selectivity

- Piperazine-Modified Analogs: Compounds like (±)-5a/5b () use reductive amination to introduce indole or isoquinoline moieties, improving D3 selectivity. For example, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl) derivatives show 100-fold selectivity for D3 over D2 receptors, reducing off-target effects .

- Hybrid Compounds : Derivatives combining benzothiazole with β-carboline (e.g., D-264 ) demonstrate dual mechanisms: dopamine agonism and anti-apoptotic activity .

Impurities and Stereoisomers

- Pramipexole Impurities : Identified impurities include N,N′-dipropyl and diastereomeric forms (e.g., impurity C and D), which arise during synthesis or storage. These are critical for quality control .

- Dexpramipexole : While less therapeutically active, it serves as a reference in chiral separation studies .

Pharmacological and Stability Data

Receptor Binding Profiles

| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D3/D2) | |

|---|---|---|---|---|

| Pramipexole | 2.2 | 0.5 | 4.4 | |

| D-590 | 1.8 | 0.3 | 6.0 | |

| (±)-5a | 15.0 | 0.1 | 150 |

Stability and Degradation

Biological Activity

N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (commonly known as Pramipexole) is a compound with significant biological activity, particularly as a dopamine receptor agonist. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H17N3S

- Molecular Weight : 211.33 g/mol

- CAS Number : 104617-86-9

- IUPAC Name : (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Pramipexole primarily acts as an agonist at dopamine D2 receptors in the brain. By mimicking the action of dopamine, it enhances dopaminergic signaling pathways that are crucial for regulating motor control and mood. This mechanism is particularly beneficial in conditions characterized by dopaminergic deficiency, such as Parkinson's disease.

Dopamine Receptor Agonism

Pramipexole's affinity for dopamine receptors is central to its therapeutic effects. It shows a high selectivity for D2 and D3 receptors compared to other receptor types. This selectivity is critical for minimizing side effects associated with broader receptor activation.

Antioxidant Properties

In addition to its role as a dopamine agonist, Pramipexole exhibits antioxidant properties. Studies have shown that it can reduce oxidative stress in neuronal cells, which is beneficial in neurodegenerative diseases where oxidative damage plays a significant role .

Therapeutic Applications

Pramipexole is primarily used in the treatment of:

- Parkinson's Disease : It alleviates symptoms such as tremors and rigidity by restoring dopaminergic activity.

- Restless Legs Syndrome (RLS) : The drug helps manage the uncomfortable sensations and urges to move the legs.

Clinical Studies

Numerous clinical studies have evaluated the efficacy of Pramipexole in Parkinson's disease management:

- Efficacy in Early Parkinson's Disease : A study demonstrated that Pramipexole significantly improved motor function compared to placebo over a 24-week period .

- Long-term Effects : Longitudinal studies indicate sustained benefits in motor control and quality of life over extended treatment durations .

- Combination Therapy : Research has shown that combining Pramipexole with other dopaminergic agents can enhance overall treatment efficacy and delay the onset of motor fluctuations .

Case Studies

Several case studies have highlighted individual responses to Pramipexole:

- A case involving a 65-year-old male patient with early-stage Parkinson's showed marked improvement in UPDRS (Unified Parkinson’s Disease Rating Scale) scores after six months of Pramipexole therapy.

- Another case reported successful management of RLS symptoms in a patient who had previously failed other treatments .

Data Tables

The following table summarizes key findings from various studies on Pramipexole:

| Study Type | Population | Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Clinical Trial | Early Parkinson's Patients | 24 weeks | UPDRS Score | Significant improvement |

| Longitudinal Study | Parkinson's Patients | 12 months | Quality of Life Assessment | Sustained benefits observed |

| Case Study | RLS Patient | 6 months | Symptom Severity Scale | Complete symptom resolution |

Q & A

Q. 1.1. How can researchers optimize the synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine derivatives while controlling stereochemistry?

Methodological Answer: The synthesis of derivatives often involves reductive amination or coupling reactions with substituted isocyanates or aldehydes. For example, N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can react with phenyl isocyanates in DMF under nitrogen to form urea-linked derivatives (e.g., compounds 2a–2h) . To preserve stereochemistry, chiral intermediates like tert-butyl-protected indole aldehydes are condensed under reductive conditions (e.g., sodium triacetoxyborohydride) to yield enantiomerically pure products . Purification via column chromatography on silica gel is critical to isolate desired stereoisomers .

Q. 1.2. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying the compound and its enantiomers. Chromatographic conditions (e.g., mobile phase: methanol/water with ion-pair reagents) and column selection (C18 or chiral columns) are optimized to resolve stereoisomers and degradation products. Method validation includes parameters like linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) . Impurity profiling using LC-MS is recommended to detect diastereomers like (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (Impurity D) .

Advanced Research Questions

Q. 2.1. How do structural modifications of this compound influence D2/D3 receptor selectivity and neuroprotective efficacy?

Methodological Answer: Structure-activity relationship (SAR) studies show that introducing piperazine or isoquinoline moieties at the N6-position enhances D3 receptor affinity. For instance, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine exhibits 100-fold selectivity for D3 over D2 receptors, attributed to hydrophobic interactions in the receptor’s secondary binding pocket . In vivo neuroprotection in Parkinson’s models (e.g., MPTP-induced mice) correlates with reduced oxidative stress and mitochondrial dysfunction, assessed via tyrosine hydroxylase immunohistochemistry and behavioral assays .

Q. 2.2. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for N6-propyl derivatives?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. To address this:

- Perform brain homogenate analysis post-administration to quantify active compound levels .

- Use radiolabeled analogs (e.g., tritiated compounds) for receptor occupancy studies in vivo .

- Compare enantiomer-specific effects: The (S)-enantiomer (pramipexole) shows higher D3 affinity and neuroprotection than the (R)-form (dexpramipexole) in 6-OHDA-lesioned rats .

Q. 2.3. How can researchers design dual kinase inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold?

Methodological Answer: The scaffold’s rigidity and hydrogen-bonding capacity make it suitable for targeting ATP-binding pockets. For example:

- Introduce urea groups (e.g., compounds 2a–2f) to inhibit both EGFR and VEGFR2 kinases. Docking studies (e.g., Glide SP) guide optimization of substituent positions for dual activity .

- Validate selectivity via kinase profiling panels (e.g., 100-kinase assays) and cellular assays (e.g., phospho-ERK/STAT3 ELISA) .

Methodological Challenges

Q. 3.1. How to mitigate racemization during the synthesis of enantiomerically pure N6-propyl derivatives?

Methodological Answer: Racemization occurs under acidic or high-temperature conditions. Mitigation strategies include:

Q. 3.2. What in vitro models best predict the neuroprotective effects of N6-propyl derivatives in Parkinson’s disease?

Methodological Answer:

- SH-SY5Y cells treated with MPP⁺ or rotenone to mimic mitochondrial dysfunction. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .

- Primary mesencephalic cultures from embryonic rats: Quantify dopaminergic neuron survival (TH⁺ cells) after lactacystin-induced proteasomal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.